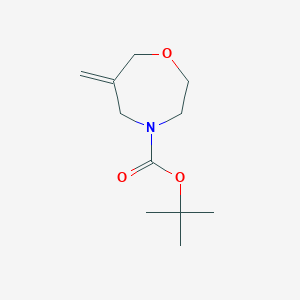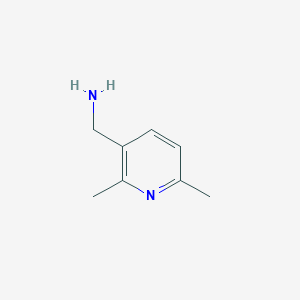
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids. These compounds are of interest due to their potential applications in pharmaceuticals and polymers. While the specific compound is not directly studied in the provided papers, related furan carboxylic acids have been investigated for their hypolipidemic properties , as biobased building blocks , and for their antimycobacterial activity .
Synthesis Analysis
The synthesis of related furan carboxylic acids has been explored in several studies. A one-pot enzyme cascade has been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, which is a promising approach for controlled synthesis . Another study presents a scalable carboxylation route to furan-2,5-dicarboxylic acid, which is a key precursor for biobased polymers . Additionally, a convenient synthesis route for 5-fluorofuran-2-carboxylic acid has been achieved, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives has been analyzed using various techniques. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined using NMR, HRMS, and SC-XRD . These techniques could be applied to determine the structure of this compound.
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions. The Maillard reaction between furan-2-carboxaldehyde and amino acids has been studied, leading to the formation of novel colored compounds . Additionally, the bromination of methyl furan-2-carboxylate has been explored, which could be relevant for the functionalization of furan carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids have been investigated in several studies. Thermodynamic parameters such as enthalpy and entropy of dissolution for nitrophenyl-furan-2-carboxylic acids in propan-2-ol have been calculated, providing insight into their solubility behavior . The enzymatic synthesis of biobased polyesters using furan diols has been reported, which highlights the potential of furan carboxylic acids in polymer chemistry .
Wissenschaftliche Forschungsanwendungen
Intraoperative Fluorescence-Guided Resection
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid, in its derivative form as 5-aminolevulinic acid (5-ALA), has been extensively studied for its application in intraoperative fluorescence-guided resection of high-grade gliomas. The technique enhances tumor visibility, allowing for a more precise resection. However, challenges such as the reliability of fluorescence at tumor margins and subjective interpretation of the fluorescent signal have been noted. Despite these challenges, the technique is acknowledged as safe and effective in increasing gross total resection. The development of more tumor-specific fluorophores, like quantum dots and nanoparticles, could potentially enhance the effectiveness of this approach (Li et al., 2014).
Treatment of Dermatological Conditions
This compound's derivative, 5-Fluorouracil (5-FU), has been applied in dermatology beyond its conventional use in treating malignant and premalignant skin diseases. Studies highlight its utility in treating a spectrum of noncancerous skin conditions, such as keloids, hypertrophic scarring, pigmentary disorders, viral warts, and more. This off-label use showcases the compound's versatility in treating a wide range of cutaneous indications (Searle et al., 2021).
Fluorescence-Guided Surgery for Meningiomas
Fluorescence-guided surgery using derivatives of this compound has been explored for resection of meningiomas, the most common intracranial tumors in adults. Studies suggest varying sensitivities and selectivities of 5-ALA-induced fluorescence in meningiomas, bone, and dura mater. However, the effectiveness and safety of these techniques in improving radical resection rates without neurological deficits remain to be conclusively proven. Future research is directed towards developing highly sensitive and specific fluorophores targeted at meningioma tissues (Dijkstra et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Eigenschaften
IUPAC Name |
5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFORKGBDVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)










![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

